JNJ-17156516 - 649551-06-4

JNJ-17156516

Catalog Number: EVT-270629
CAS Number: 649551-06-4
Molecular Formula: C26H22Cl2N2O3
Molecular Weight: 481.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-17156516 is a novel, potent, and selective cholecystokinin 1 receptor antagonist. JNJ-17156516 expressed high-affinity at the cloned human (pK(I) = 7.96 +/- 0.11), rat (pK(I) = 8.02 +/- 0.11), and canine (pK(I) = 7.98 +/- 0.04) CCK1 receptors, and it was also highly selective for the CCK1 receptor compared with the CCK2 receptor across the same species ( approximately 160-, approximately 230-, and approximately 75-fold, respectively).
Synthesis Analysis

The synthesis of JNJ-17156516 involves several key steps that are typical in the development of pharmaceutical compounds. While specific proprietary methods may not be publicly detailed, general synthetic routes typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reactions Involved: Common reactions employed may include alkylation, acylation, and cyclization processes to construct the core structure of the molecule.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired compound from by-products and unreacted materials.

Technical details regarding the exact reaction conditions (temperature, pressure, catalysts) and yields are often proprietary but are crucial for optimizing the synthesis process.

Molecular Structure Analysis

The molecular structure of JNJ-17156516 can be characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Structure: The compound features a complex arrangement that allows it to interact selectively with cholecystokinin-2 receptors.
  • Data: The molecular formula, molecular weight, and specific stereochemistry are critical data points that define its identity and functionality. For instance, the molecular weight is essential for understanding its pharmacokinetics and dynamics.
Chemical Reactions Analysis

JNJ-17156516 undergoes several chemical reactions during both its synthesis and its metabolic processes once administered.

  1. Synthesis Reactions: As mentioned earlier, these include various organic transformations tailored to build the compound's structure.
  2. Metabolic Reactions: In vivo studies have shown that JNJ-17156516 is metabolized primarily through hepatic pathways, involving cytochrome P450 enzymes. The compound's half-life has been noted to be approximately 3 hours in rats with high bioavailability (over 100%), indicating efficient absorption and minimal first-pass metabolism .
Mechanism of Action

The mechanism of action for JNJ-17156516 revolves around its role as an antagonist at the cholecystokinin-2 receptor.

  1. Process: By binding to this receptor, JNJ-17156516 inhibits its activation by endogenous ligands such as cholecystokinin. This inhibition can lead to reduced gastric acid secretion and altered gastrointestinal motility.
  2. Data: Pharmacological studies indicate that this antagonistic action may contribute to therapeutic effects in conditions like gastritis or peptic ulcers where excessive stimulation of these receptors can exacerbate symptoms.
Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-17156516 play a significant role in determining its behavior in biological systems:

  1. Physical Properties:
    • Solubility: The solubility profile in various solvents is crucial for formulation development.
    • Stability: Stability under different pH conditions can affect its shelf life and efficacy.
  2. Chemical Properties:
    • pKa values help determine the ionization state at physiological pH.
    • LogP (partition coefficient) values provide insights into lipophilicity, influencing absorption and distribution.

Relevant data from studies often highlight these properties to support formulation strategies for clinical applications.

Applications

JNJ-17156516 has potential applications in scientific research primarily focused on gastrointestinal physiology and pharmacology:

  1. Therapeutic Uses: Given its action on cholecystokinin-2 receptors, it may be explored for treating conditions such as:
    • Gastric ulcers
    • Gastroesophageal reflux disease
    • Disorders associated with dysregulated appetite
  2. Research Applications: Beyond therapeutic implications, JNJ-17156516 serves as a valuable tool in pharmacological studies aimed at understanding receptor function and signaling pathways related to gastrointestinal health .
Introduction to Cholecystokinin Receptor Pharmacology

Role of CCK1 Receptors in Gastrointestinal and Pancreatic Physiology

Cholecystokinin (CCK), a brain-gut peptide, regulates nutritional homeostasis through two G protein-coupled receptor subtypes: CCK1 (historically CCK-A) and CCK2 (CCK-B). The CCK1 receptor exhibits high selectivity for sulfated CCK peptides (e.g., CCK-8, CCK-33) over gastrin, with a binding affinity differential of ~500-1000-fold [1] [8]. Structurally, it belongs to the Class A GPCR family, featuring seven transmembrane domains that activate Gq/11-mediated phospholipase C signaling, elevating intracellular calcium [8].

Distribution of CCK1 receptors is physiologically strategic:

  • Gallbladder smooth muscle: Mediates postprandial contraction
  • Gastric pylorus: Induces sphincter contraction to delay gastric emptying
  • Pancreatic nerves: Modulates enzyme secretion (though human acinar responsiveness is minimal)
  • Myenteric plexus: Regulates intestinal motility reflexes [1] [2] [9].

Notably, CCK1 receptors exist in two affinity states. High-affinity states (Kd ~50 pM) trigger trophic responses in pancreatic acini, while low-affinity states (Kd ~5 nM) mediate smooth muscle contraction. This duality explains why CCK stimulates pancreatic growth but not gastric proliferation [10].

Table 1: Key Endogenous Ligands for CCK1 Receptors

LigandReceptor AffinityPrimary Physiological Actions
CCK-8 (sulfated)High (pKd 7.2–9.9)Gallbladder contraction, pancreatic secretion, satiety
CCK-33High (pKd 9.3)Sustained enzyme secretion, gastric emptying inhibition
Gastrin-17Low (pIC₅₀ 6.1)Weak agonist at supraphysiological concentrations
CCK-4Very low (pIC₅₀ 5.3)Negligible activity at CCK1 receptors

Rationale for Selective CCKK1 Receptor Antagonism in Disease Pathogenesis

Dysregulated CCK1 signaling contributes to multiple gastrointestinal disorders:

  • Pancreatitis: Biliary obstruction elevates plasma CCK (≥20 pM), inducing pancreatic nuclear factor-kappaB activation and hyperamylasemia [3] [4].
  • Motility Disorders: IBS patients exhibit CCK-mediated delays in colonic transit and exaggerated postprandial gallbladder contraction [6] [9].
  • Obesity: Downregulation of vagal CCK1 receptors blunts satiety signaling and promotes hyperphagia [2] [5].

CCK1 antagonists counteract these effects by:1) Blocking CCK-induced pancreatic zymogen activation2) Accelerating gastric emptying and colonic transit3) Restoring leptin sensitivity in hypothalamic feeding circuits [3] [6].

Emergence of JNJ-17156516 as a Novel Pharmacological Tool

Early CCK1 antagonists like dexglumide suffered moderate selectivity (27-fold over CCK2R) and suboptimal pharmacokinetics. JNJ-17156516 emerged as a structurally distinct pyrazolyl-propionate derivative designed for:

  • Enhanced selectivity: 160–230-fold preference for human CCK1 over CCK2 receptors
  • Oral bioavailability: Suitable for chronic dosing in metabolic studies
  • Stereospecificity: (S)-enantiomer configuration essential for activity [4] [7].

Its discovery enabled precise interrogation of CCK1 pathophysiology without confounding CCK2-mediated effects (e.g., anxiety, histamine release) [3].

Properties

CAS Number

649551-06-4

Product Name

JNJ-17156516

IUPAC Name

(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1

InChI Key

UZCIUKFEIOCAOC-QFIPXVFZSA-N

SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid
JNJ 17156516
JNJ-17156516
JNJ17156516

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.